molecular formula C20H20N4O3 B2886631 methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate CAS No. 950234-12-5

methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B2886631
CAS No.: 950234-12-5
M. Wt: 364.405
InChI Key: KQVPLXPSJJHBOE-UHFFFAOYSA-N
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Description

Methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate is a complex organic compound characterized by its triazole and benzoate functional groups

Mechanism of Action

Target of Action

It’s known that triazole derivatives can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that triazole derivatives can mediate hydrophobic interactions with the side chains of certain amino acids . This suggests that the compound could potentially interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that triazole derivatives can exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound could potentially affect a variety of biochemical pathways.

Pharmacokinetics

It’s known that triazole derivatives can show a broad range of chemical and biological properties . This suggests that the compound could potentially have diverse pharmacokinetic properties.

Result of Action

It’s known that triazole derivatives can exhibit cytotoxic activities . This suggests that the compound could potentially have similar effects.

Action Environment

It’s known that the activity of triazole derivatives can be influenced by the presence of electron-donating and electron-withdrawing groups . This suggests that the compound’s action could potentially be influenced by similar factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The resulting triazole intermediate is then further reacted with a phenylpropyl group and a benzoate moiety to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

  • Oxidation: The benzoate group can be oxidized to produce benzoic acid derivatives.

  • Reduction: The triazole ring can be reduced to form a corresponding amine.

  • Substitution: The phenyl and propyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, a popular method for creating covalent bonds between molecules.

Biology: The biological applications of methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate include its potential use as a probe in biological imaging and as a precursor for bioactive molecules.

Medicine: In medicine, this compound has shown promise in drug discovery and development. Its ability to interact with various biological targets makes it a valuable candidate for the design of new therapeutic agents.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it an important intermediate in various chemical processes.

Comparison with Similar Compounds

  • Methyl 3-{[(1-phenyl-5-ethyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

  • Methyl 3-{[(1-phenyl-5-butyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

  • Methyl 3-{[(1-phenyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

Uniqueness: Methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate stands out due to its specific propyl group, which can influence its reactivity and biological activity compared to its ethyl, butyl, and methyl counterparts.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

methyl 3-[(1-phenyl-5-propyltriazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-8-17-18(22-23-24(17)16-11-5-4-6-12-16)19(25)21-15-10-7-9-14(13-15)20(26)27-2/h4-7,9-13H,3,8H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVPLXPSJJHBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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